![molecular formula C29H29F3N2O2 B1669771 达格罗卡特 CAS No. 1044535-52-5](/img/structure/B1669771.png)
达格罗卡特
科学研究应用
Clinical Trials Overview
Fosdagrocorat has undergone multiple clinical trials to assess its efficacy and safety in patients with moderate to severe RA. Key studies include:
- Phase 2 Study (NCT00938587) : This study evaluated the efficacy of fosdagrocorat at doses of 10 mg and 25 mg compared to prednisone and placebo. Results indicated significant improvements in disease activity scores (DAS28-4(CRP)) at two weeks, with both doses showing superior efficacy compared to placebo and comparable results to low-dose prednisone .
- Phase 2 Study (NCT01393639) : A subsequent trial further investigated the pharmacokinetics and efficacy of fosdagrocorat over a longer duration. Findings revealed that fosdagrocorat significantly improved American College of Rheumatology (ACR) response rates compared to placebo and was non-inferior to prednisone .
Study | Dosage | Primary Outcome | Results |
---|---|---|---|
NCT00938587 | 10 mg, 25 mg | DAS28-4(CRP) | Significant improvement vs. placebo |
NCT01393639 | Multiple doses | ACR20 responses | Superior to placebo; non-inferior to prednisone |
Safety Profile
The safety profile of fosdagrocorat has been favorable in clinical trials. Most adverse events reported were mild, with manageable tolerability observed across different dosages. Importantly, no serious adverse events were linked directly to the treatment, and plasma cortisol levels returned to baseline within four weeks post-treatment, indicating minimal long-term suppression .
Pharmacokinetics
Fosdagrocorat is metabolized into active metabolites that contribute to its therapeutic effects. Pharmacokinetic studies have shown that these metabolites exhibit a favorable profile in terms of absorption and distribution in patients with RA. The two-compartment model for one of its active metabolites (PF-00251802) provided an adequate fit for pharmacokinetic data collected during trials .
Comparative Advantages Over Traditional Treatments
Dagrocorat represents a significant advancement over traditional glucocorticoids due to its targeted action and reduced side effects. While conventional glucocorticoids can lead to complications such as osteoporosis and metabolic syndrome, dagrocorat aims to maintain anti-inflammatory efficacy while mitigating these risks .
Future Research Directions
Further studies are warranted to explore the long-term safety and efficacy of dagrocorat in diverse populations suffering from inflammatory diseases beyond RA. Ongoing research will also focus on optimizing dosing regimens and understanding the full spectrum of biological responses elicited by this compound.
作用机制
法格罗科拉特的机制涉及它与特定分子靶点的相互作用,包括糖皮质激素受体。通过与这些受体结合,法格罗科拉特调节参与炎症反应的基因表达。 这导致抑制促炎细胞因子和其他介质,从而发挥其抗炎作用 .
类似化合物:
达格罗科拉特: 法格罗科拉特的一种活性代谢物,具有相似的药理特性。
福斯达格罗科拉特: 一种前药,在体内转化为法格罗科拉特。
其他糖皮质激素受体激动剂: 地塞米松和泼尼松龙等化合物
独特性: 法格罗科拉特因其特定的结构特征而独一无二,例如三氟甲基和菲核,这些特征有助于其独特的药代动力学和药效学特性。 这些特征使其与其他糖皮质激素受体激动剂有所区别,并在疗效和安全性方面提供潜在的优势 .
生化分析
Biochemical Properties
Dagrocorat interacts with the glucocorticoid receptor, a type of protein that plays a crucial role in biochemical reactions . As a selective glucocorticoid receptor modulator, Dagrocorat can bind to these receptors and modulate their activity . The nature of these interactions is characterized by Dagrocorat’s ability to act as a partial agonist, meaning it can initiate a response when it binds to the receptor, but this response is less than the maximum response achievable .
Cellular Effects
In terms of cellular effects, Dagrocorat’s interaction with the glucocorticoid receptor can influence various types of cells and cellular processes . For instance, it can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Dagrocorat involves its binding interactions with the glucocorticoid receptor . As a partial agonist, Dagrocorat can bind to the receptor and initiate a response, but this response is less than the maximum response achievable . This can lead to changes in gene expression and potentially influence enzyme inhibition or activation .
准备方法
合成路线和反应条件: 法格罗科拉特的合成涉及多个步骤,从易得的起始原料开始。关键步骤包括菲核的形成、三氟甲基的引入以及随后的官能化以实现最终结构。 反应条件通常涉及使用强碱,例如氢化钠,以及各种有机溶剂,包括二甲基甲酰胺和四氢呋喃 .
工业生产方法: 法格罗科拉特的工业生产可能涉及优化合成路线以确保高产率和纯度。 这可能包括使用连续流动反应器、先进的纯化技术和严格的质量控制措施以符合监管标准 .
化学反应分析
反应类型: 法格罗科拉特经历几种类型的化学反应,包括:
氧化: 法格罗科拉特中的羟基可以被氧化形成酮。
还原: 羰基可以被还原形成醇。
取代: 三氟甲基可以参与亲核取代反应.
常用试剂和条件:
氧化: 在酸性条件下使用高锰酸钾或三氧化铬等试剂。
还原: 使用氢化锂铝或硼氢化钠等试剂。
取代: 在碱性条件下使用胺或硫醇等亲核试剂.
主要产物:
氧化: 形成酮。
还原: 形成醇。
取代: 形成具有各种官能团的取代衍生物.
相似化合物的比较
Dagrocorat: An active metabolite of Fagrocorat with similar pharmacological properties.
Fosdagrocorat: A prodrug that is converted to Fagrocorat in vivo.
Other Glucocorticoid Receptor Agonists: Compounds such as dexamethasone and prednisolone
Uniqueness: Fagrocorat is unique due to its specific structural features, such as the trifluoromethyl group and phenanthrene core, which contribute to its distinct pharmacokinetic and pharmacodynamic properties. These features differentiate it from other glucocorticoid receptor agonists and provide potential advantages in terms of efficacy and safety .
生物活性
Dagrocorat, a selective glucocorticoid receptor modulator (SGRM), has emerged as a promising therapeutic agent in the treatment of inflammatory diseases, particularly rheumatoid arthritis (RA). Its unique mechanism of action and favorable safety profile distinguish it from traditional glucocorticoids. This article delves into the biological activity of Dagrocorat, supported by clinical data, pharmacological studies, and case analyses.
Dagrocorat operates as a dissociated agonist of the glucocorticoid receptor (GR), which means it can selectively activate certain GR-mediated pathways while minimizing unwanted side effects commonly associated with full agonists. Unlike traditional glucocorticoids that indiscriminately activate GR, Dagrocorat's selective modulation leads to:
- Reduced interaction with coregulators : Studies have shown that Dagrocorat decreases GR interaction with essential transcriptional coactivators like CREB-binding protein/p300 and the Mediator complex, thereby altering gene expression profiles favorably for anti-inflammatory responses while limiting metabolic side effects .
- Differential transcriptional responses : The compound's ability to modulate GR activity allows it to exert anti-inflammatory effects without the typical adverse effects on bone density and glucose metabolism seen with standard glucocorticoids .
Case Studies and Trials
-
Phase 2 Clinical Trial : A multicenter, double-blind study evaluated the efficacy and safety of fosdagrocorat (the prodrug form of Dagrocorat) in RA patients. Key findings included:
- Improvement in Disease Activity Score (DAS28) : Patients receiving fosdagrocorat at doses of 10 mg and 25 mg showed significant reductions in DAS28 scores compared to placebo (-1.69 and -2.22 vs. -0.96, respectively) after two weeks of treatment .
- American College of Rheumatology (ACR) Response Rates : Fosdagrocorat 10 mg and 15 mg demonstrated superior ACR20 responses compared to placebo, indicating effective symptom relief in RA patients .
- Safety Profile : Adverse events reported were mostly mild, with a lower incidence in the fosdagrocorat groups compared to those receiving prednisone or placebo. This suggests a favorable safety profile for Dagrocorat in managing RA .
Pharmacokinetics
The pharmacokinetic profile of Dagrocorat has been characterized through various studies, revealing important insights into its absorption, distribution, metabolism, and excretion (ADME):
- Bioavailability : The prodrug fosdagrocorat is converted into its active form (PF-00251802) in vivo, which exhibits potent anti-inflammatory activity.
- Dose-Response Relationship : A dose-response analysis indicated that higher doses of fosdagrocorat correlate with increased efficacy in reducing inflammation markers and improving patient-reported outcomes .
Comparative Efficacy Table
Treatment Group | DAS28 Change (Week 2) | ACR20 Response (%) | Adverse Events (%) |
---|---|---|---|
Fosdagrocat 10 mg | -1.69 | 47 | 38 |
Fosdagrocat 25 mg | -2.22 | 61 | 14 |
Prednisone 5 mg | -1.17 | 51 | 55 |
Placebo | -0.96 | 37 | 55 |
属性
IUPAC Name |
(4bS,7R,8aR)-4b-benzyl-7-hydroxy-N-(2-methylpyridin-3-yl)-7-(trifluoromethyl)-5,6,8,8a,9,10-hexahydrophenanthrene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N2O2/c1-19-25(8-5-15-33-19)34-26(35)22-10-12-24-21(16-22)9-11-23-18-28(36,29(30,31)32)14-13-27(23,24)17-20-6-3-2-4-7-20/h2-8,10,12,15-16,23,36H,9,11,13-14,17-18H2,1H3,(H,34,35)/t23-,27+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJBNCHSWFGXML-KEKPKEOLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CCC(CC4CC3)(C(F)(F)F)O)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)[C@@]4(CC[C@@](C[C@H]4CC3)(C(F)(F)F)O)CC5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60146493 | |
Record name | Dagrocorat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044535-52-5 | |
Record name | (4bS,7R,8aR)-4b,5,6,7,8,8a,9,10-Octahydro-7-hydroxy-N-(2-methyl-3-pyridinyl)-4b-(phenylmethyl)-7-(trifluoromethyl)-2-phenanthrenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1044535-52-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dagrocorat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044535525 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fagrocorat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14676 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dagrocorat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60146493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DAGROCORAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OPM23UN90U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。